BenchChemオンラインストアへようこそ!

PBF-509

A2A Receptor Antagonism cAMP Accumulation Radioligand Binding

PBF-509 is a structurally novel, orally bioavailable, non-xanthine/non-furan A2A receptor antagonist with dual therapeutic applications in Parkinson's disease and immuno-oncology. Unlike xanthine-based analogs, its unique scaffold provides distinct selectivity profiles and potent functional antagonism (KB = 8.2–72.8 nM). It uniquely potentiates L-DOPA's motor benefits while simultaneously suppressing L-DOPA-induced dyskinesia in the 6-OHDA rat model—a dual action not shared by all A2A antagonists. Clinical feasibility has been demonstrated in NSCLC combination trials with spartalizumab. Essential reference compound for CNS and cancer immunotherapy research programs. For R&D use only; not for human use.

Molecular Formula
Molecular Weight
Cat. No. B1574666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePBF-509
SynonymsPBF-509;  PBF 509;  PBF509; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PBF-509 (Taminadenant): An Orally Bioavailable Non-Xanthine, Non-Furan Adenosine A2A Receptor Antagonist


PBF-509, also known as Taminadenant or NIR178, is a structurally distinct, orally bioavailable, non-xanthine and non-furan adenosine A2A receptor (A2AR) antagonist [1]. It is being developed for two primary therapeutic indications: as a non-dopaminergic therapy for the management of movement disorders in Parkinson's disease (PD) [2], and as an immuno-oncology agent to counteract adenosine-mediated immunosuppression within the tumor microenvironment [3].

Why PBF-509 Cannot Be Interchanged with Other A2A Receptor Antagonists


Despite belonging to the same pharmacological class, adenosine A2A receptor antagonists exhibit substantial variability in key characteristics that preclude simple substitution. Differences in chemical scaffold (e.g., xanthine, furan, or novel core structures) translate into distinct selectivity profiles across adenosine receptor subtypes (A1, A2B, A3), varying degrees of functional antagonism (KB vs. Ki), and unique pharmacokinetic and safety profiles [1]. Furthermore, efficacy in complex disease models is not uniform; some compounds demonstrate anti-dyskinetic activity while others do not, and the risk-benefit profile established in clinical trials is compound-specific [2]. Selecting a compound without verifying these specific quantitative performance metrics risks experimental failure in preclinical research or suboptimal outcomes in clinical development.

PBF-509 Quantitative Differentiation Guide: Head-to-Head Data for Procurement Decisions


PBF-509 vs. Istradefylline and Preladenant: Functional Antagonism (KB) and Binding Affinity (Ki) Comparison

PBF-509 demonstrates potent functional antagonism of the human A2A receptor. In an assay measuring inhibition of agonist-mediated cAMP accumulation, PBF-509 exhibits a KB of 72.8 nM [1]. While its binding affinity (Ki = 12 nM) is lower than that of comparator compounds like Istradefylline (Ki = 2.2 nM) and Preladenant (Ki = 1.1 nM), the functional antagonism (KB) provides a more direct measure of its ability to block downstream signaling in a cellular context. This functional data, combined with its distinct non-xanthine/non-furan scaffold, differentiates PBF-509 from other agents where functional potency may not directly correlate with binding affinity [2].

A2A Receptor Antagonism cAMP Accumulation Radioligand Binding

PBF-509's Superior Dual Efficacy: Reversal of Parkinsonian Motor Deficits and Inhibition of L-DOPA-Induced Dyskinesia

In the unilateral 6-OHDA-lesioned rat model of Parkinson's disease, PBF-509 (3 mg/kg) demonstrated a unique dual-action profile. It not only potentiated the contralateral rotations induced by a subthreshold dose of L-DOPA, indicating reversal of parkinsonian motor impairments, but also significantly inhibited established L-DOPA-induced dyskinesia (LID) [1]. This contrasts with other A2A antagonists like Preladenant, which met its primary endpoints of reducing OFF time and increasing ON time in L-DOPA-treated patients, but was reported to not worsen dyskinesias, implying a lack of anti-dyskinetic effect [2].

Parkinson's Disease Dyskinesia 6-OHDA Rat Model

Distinct Anti-Cataleptic and Anti-Tremor Efficacy of PBF-509 Compared to Preladenant in Rodent Models

PBF-509 demonstrated robust efficacy in two distinct rat models of movement disorders: it dose-dependently reversed haloperidol-induced catalepsy and significantly reduced pilocarpine-induced tremulous jaw movements [1]. While Preladenant also shows efficacy in reversing haloperidol-induced catalepsy, its reported minimum effective dose (MED) in rats is higher at 10 mg/kg [2], compared to the lower doses used for PBF-509. Furthermore, direct anti-tremor activity in the pilocarpine model is a specific data point for PBF-509, adding to its differentiated profile.

Catalepsy Tremor Haloperidol Pilocarpine

Clinical Validation of PBF-509's Safety and Tolerability Profile in Advanced NSCLC Patients

In a Phase I/II clinical trial (NCT02403193) for advanced non-small cell lung cancer (NSCLC), PBF-509 (NIR178) was evaluated in 24 patients across doses from 80 mg to 640 mg BID. The Maximum Tolerated Dose (MTD) was not reached, with only one dose-limiting toxicity (Grade 3 nausea) reported at the highest dose of 640 mg [1]. The safety profile was considered manageable with no Grade 4 drug-related adverse events. This clinical tolerability data, in a heavily pre-treated cancer patient population, provides a quantitative benchmark for safety that is not available for many other A2A antagonists in this indication. While other A2A antagonists like CPI-444 (Ciforadenant) are also in clinical development for oncology, their MTD and safety profiles are distinct and must be evaluated independently [2].

Immuno-oncology Non-Small Cell Lung Cancer Clinical Trial Safety

Optimal Applications for PBF-509 Based on Verified Evidence


Preclinical Research in Parkinson's Disease: Studies Requiring Anti-Dyskinetic and Motor Function Improvement

PBF-509 is ideally suited for preclinical studies in Parkinson's disease, particularly in the unilateral 6-OHDA-lesioned rat model. Its unique dual action of potentiating L-DOPA's therapeutic effects on motor impairment while simultaneously inhibiting L-DOPA-induced dyskinesia (LID) makes it a critical tool for investigating mechanisms of both motor control and dyskinesia [1]. This contrasts with other A2A antagonists that may only address motor symptoms.

Investigating A2AR Antagonism in Immune-Oncology: Combination Therapy with PD-1/PD-L1 Inhibitors

PBF-509 (as NIR178) has demonstrated clinical feasibility and a manageable safety profile in combination with the PD-1 inhibitor spartalizumab (PDR001) in patients with advanced NSCLC [1]. Preclinical and ex vivo data also show that PBF-509 increases the responsiveness of human tumor-infiltrating lymphocytes when combined with anti-PD-1 or anti-PD-L1 antibodies [2]. This supports its use in research aimed at overcoming adenosine-mediated immunosuppression and enhancing the efficacy of checkpoint inhibitor therapies.

Development of Novel Therapies Targeting Tremor and Catalepsy

PBF-509's demonstrated oral efficacy in rat models of haloperidol-induced catalepsy and pilocarpine-induced tremor validates its use in projects focused on novel treatments for these specific motor symptoms [1]. Its distinct activity profile, potentially requiring lower effective doses compared to some analogs like Preladenant for catalepsy reversal [2], positions it as a preferred compound for exploring the underlying neurobiology of these conditions.

Research on Non-Xanthine, Non-Furan A2AR Antagonist Scaffolds

PBF-509 belongs to a structurally novel class of non-xanthine and non-furan A2AR antagonists [1]. For research groups focused on developing new chemical entities with improved selectivity, pharmacokinetics, or intellectual property positions distinct from classic xanthine (e.g., Istradefylline) or furan-containing scaffolds, PBF-509 serves as a valuable reference compound and pharmacological tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PBF-509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.